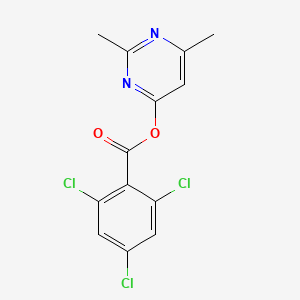

2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and reagents. For instance, a new synthesis method for a pyridine dicarboxylic acid derivative was described, which could potentially be adapted for synthesizing related compounds like 2,6-Dimethyl-4-pyrimidinyl derivatives . Additionally, the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives through a one-pot reaction has been reported, which might offer insights into the synthesis of similar pyrimidinyl compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and interaction with other molecules. For example, the study of a 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato complex revealed versatile binding behavior, which could be relevant for understanding the binding properties of 2,6-Dimethyl-4-pyrimidinyl derivatives . The crystal structure of another pyrimidine derivative was also analyzed, providing information on molecular geometry and hydrogen bonding patterns .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including tautomerism, alkylation, aminomethylation, and acylation. For instance, the reaction of a hydrazide of 4,6-dimethyl-2-pyrimidinecarboxylic acid with potassium ethylxanthate led to the formation of a 1,3,4-oxadiazole-2-thione derivative, showcasing the reactivity of the pyrimidine ring . The behavior of these derivatives in chemical reactions can provide insights into the reactivity of 2,6-Dimethyl-4-pyrimidinyl compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The study of N-hydroxyamide-containing heterocycles, including a 4,6-dimethyl-2(1H)-pyrimidinone, revealed its potential as a new benzyloxycarbonylating agent, indicating the versatility of pyrimidine derivatives in synthetic chemistry . The analysis of cation tautomerism and disorder in a 4-amino-5-chloro-2,6-dimethylpyrimidinium compound provided evidence for bond fixation and the importance of hydrogen bonding in determining the properties of these compounds .

Scientific Research Applications

Charge-cumulated Hetarenes

- Study : Charge-cumulated hetarenes, like 2,4,6-trichloropyrimidine derivatives, were investigated for their nucleophilic substitution properties and stabilization methods. These compounds form charge-transfer complexes and exhibit unique solvatochromism effects (Schmidt & Hetzheim, 1997).

Synthesis of Pyrimidine Derivatives

- Study : Research focused on the synthesis of 3-(pyrimidinyl)pyrrole derivatives, showcasing the versatility of pyrimidine derivatives in chemical synthesis. This study highlighted the potential of pyrimidine compounds in the creation of novel organic structures (Tverdokhlebov et al., 2010).

Free-Radical Substitution

- Study : The research explored free-radical reactions for selective substitution in dimethyl pyridine-2,6-dicarboxylate derivatives. This study provides insights into regioselective chemical modifications of pyrimidine derivatives (Shelkov & Melman, 2005).

Stability and Lifetime Analysis

- Study : A detailed study on the stability and lifetime of quadruply hydrogen-bonded 2-ureido-4[1H]-pyrimidinone dimers was conducted. This research contributes to understanding the dimerization and stability of pyrimidine-based structures in different solvents (Söntjens et al., 2000).

Molecular Structure Investigation

- Study : Investigating the molecular structure of various pyrimidine derivatives, this study contributes to the understanding of pyrimidine's role in biological and medicinal applications. It involves analyzing the molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).

Synthesis Methods and Biological Properties

- Study : Research on the synthesis of 2,4,6-triarylpyridines, structurally related to pyrimidine derivatives, reveals their wide range of biological and pharmaceutical properties. This study highlights the importance of pyrimidines in drug development (Maleki, 2015).

Synthesis and DNA Interaction

- Study : Focusing on the synthesis of pyrimidinyl hydrazones and their interaction with DNA, this research contributes to the understanding of pyrimidine's role in biological systems and potential therapeutic applications (Sharma et al., 2015).

Antioxidant Properties

- Study : Examining the antioxidant properties of 6-substituted-2,4-dimethyl-3-pyridinols, this study provides insights into the potential use of pyrimidine derivatives as antioxidants (Wijtmans et al., 2004).

properties

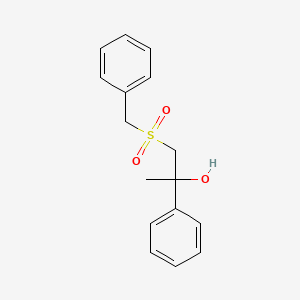

IUPAC Name |

(2,6-dimethylpyrimidin-4-yl) 2,4,6-trichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O2/c1-6-3-11(18-7(2)17-6)20-13(19)12-9(15)4-8(14)5-10(12)16/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTENBYCZJPUMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001171656 | |

| Record name | Benzoic acid, 2,4,6-trichloro-, 2,6-dimethyl-4-pyrimidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001171656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate | |

CAS RN |

338421-35-5 | |

| Record name | Benzoic acid, 2,4,6-trichloro-, 2,6-dimethyl-4-pyrimidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338421-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,6-trichloro-, 2,6-dimethyl-4-pyrimidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001171656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035730.png)

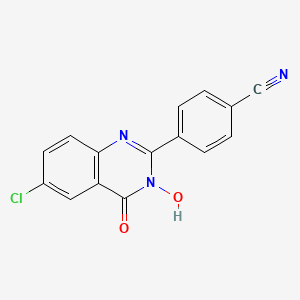

![4-[[(E)-2-(5-Cyano-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-yl)ethenyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B3035733.png)

![3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B3035736.png)

![2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B3035739.png)

![2-(4-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B3035740.png)

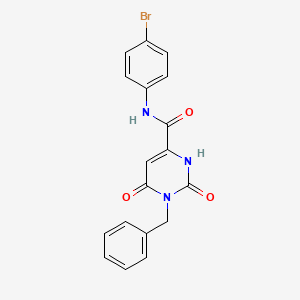

![1-benzyl-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B3035749.png)

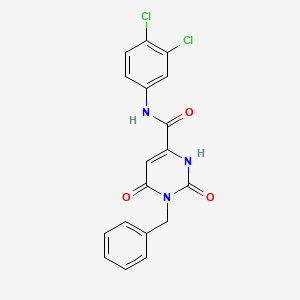

![1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B3035750.png)